Technical Whitepaper: Physicochemical Profiling and Synthetic Utilities of 2-Methyl-6-(methylthio)nicotinaldehyde
Technical Whitepaper: Physicochemical Profiling and Synthetic Utilities of 2-Methyl-6-(methylthio)nicotinaldehyde
Executive Summary
In the landscape of modern drug discovery and complex heterocyclic synthesis, highly functionalized pyridine derivatives serve as indispensable building blocks. 2-Methyl-6-(methylthio)nicotinaldehyde (also systematically named 2-methyl-6-(methylsulfanyl)pyridine-3-carboxaldehyde) is a prime example of a polyfunctional scaffold. Featuring an electrophilic aldehyde, an electron-donating methylthio group, and a sterically active methyl group on a pyridine core, this compound offers orthogonal reactivity for synthesizing kinase inhibitors, GPCR ligands, and fused heterocyclic systems.
This technical guide provides an authoritative breakdown of its physicochemical properties, molecular weight, CAS registry dynamics, and a self-validating synthetic methodology designed for high-yield laboratory execution.
Physicochemical Properties & Molecular Weight
Accurate physicochemical profiling is critical for downstream synthetic planning, particularly when calculating stoichiometry or predicting pharmacokinetic properties (like lipophilicity) in early-stage drug design. The molecular weight of 2-Methyl-6-(methylthio)nicotinaldehyde is strictly calculated as 167.23 g/mol based on its molecular formula (C₈H₉NOS)[1].
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for this compound.
| Property | Value | Causality / Technical Significance |
| Molecular Formula | C₈H₉NOS | Defines the elemental composition and informs isotopic distribution patterns in mass spectrometry. |
| Molecular Weight | 167.23 g/mol | Essential for precise stoichiometric calculations during scale-up and reagent equivalence. |
| Monoisotopic / Exact Mass | 167.04048 Da | Serves as the target m/z for High-Resolution Mass Spectrometry (HRMS) validation[1]. |
| Hydrogen Bond Donors | 0 | The absence of H-bond donors increases the molecule's membrane permeability (predicted). |
| Hydrogen Bond Acceptors | 3 (N, O, S) | Provides multiple coordination sites for target-protein interactions or transition-metal catalysis. |
| Topological Polar Surface Area (TPSA) | ~55.2 Ų | Falls well within the Lipinski Rule of 5 optimal range (< 140 Ų) for oral bioavailability. |
Note: The incorporation of the methylthio (-SMe) group significantly increases the lipophilicity (LogP) of the pyridine ring compared to a standard methoxy (-OMe) group, which is a deliberate structural choice in medicinal chemistry to enhance target binding affinity in hydrophobic pockets.
CAS Registry Number Dynamics
A common hurdle in sourcing highly specific positional isomers is the absence of a globally indexed Chemical Abstracts Service (CAS) Registry Number. While 2-Methyl-6-(methylthio)nicotinaldehyde is frequently synthesized de novo in medicinal chemistry campaigns, it often lacks a dedicated, publicly commercialized CAS number in standard supplier catalogs.
However, its direct and commercially abundant synthetic precursor, 6-chloro-2-methylnicotinaldehyde , is officially registered under CAS: 884495-36-7 [2][3]. Researchers tracking or inventorying the methylthio derivative typically rely on its IUPAC name, SMILES string (Cc1nc(SMe)ccc1C=O), or InChIKey to maintain database integrity rather than a CAS number.
Self-Validating Synthetic Methodology
To access 2-Methyl-6-(methylthio)nicotinaldehyde, the most robust route is a Nucleophilic Aromatic Substitution (SₙAr) utilizing 6-chloro-2-methylnicotinaldehyde[3] and sodium thiomethoxide (NaSMe).
Step-by-Step Protocol
Step 1: Solvent and Reagent Preparation
-
Action: Dissolve 1.0 equivalent of 6-chloro-2-methylnicotinaldehyde (CAS: 884495-36-7) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Causality: DMF is chosen specifically because it is a polar aprotic solvent. It solvates the sodium cation but leaves the incoming thiomethoxide nucleophile relatively unsolvated. This drastically lowers the activation energy of the SₙAr transition state, accelerating the reaction.
Step 2: Nucleophilic Addition
-
Action: Purge the reaction flask with Nitrogen (N₂) and cool to 0 °C using an ice bath. Slowly add 1.1 equivalents of Sodium thiomethoxide (NaSMe) portion-wise over 15 minutes.
-
Causality: The substitution reaction is highly exothermic. Maintaining the temperature at 0 °C prevents the highly nucleophilic thiomethoxide from attacking the electrophilic aldehyde carbonyl (which would lead to unwanted thioacetal formation), ensuring strict regioselectivity for the C6 position activated by the pyridine nitrogen.
Step 3: In-Process Validation (Self-Validating System)
-
Action: After 2 hours of stirring at room temperature, extract a 10 µL aliquot, dilute in methanol, and inject into an LC-MS.
-
Validation: The protocol is self-validating. The reaction is deemed complete only when the precursor mass ([M+H]⁺ m/z 156.0) completely disappears and the product mass ([M+H]⁺ m/z 168.0) becomes the dominant peak. If the precursor persists, an additional 0.1 eq of NaSMe is added, and the system is re-tested after 30 minutes.
Step 4: Quenching and Extraction
-
Action: Quench the reaction by pouring the mixture over crushed ice. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The ice-water quench safely neutralizes any unreacted NaSMe. EtOAc efficiently partitions the organic product away from the highly polar DMF and inorganic sodium chloride byproducts.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the following spectroscopic benchmarks must be met:
-
¹H NMR (400 MHz, CDCl₃):
-
~10.1 ppm (s, 1H): Confirms the intact aldehyde. Causality: The proton is highly deshielded by the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the pyridine ring.
-
~8.0 ppm (d, J = 8.2 Hz, 1H) & ~7.1 ppm (d, J = 8.2 Hz, 1H): Represents the ortho-coupled protons at the C4 and C5 positions of the pyridine ring.
-
~2.8 ppm (s, 3H): Corresponds to the C2-methyl group.
-
~2.6 ppm (s, 3H): Corresponds to the newly introduced C6-methylthio group.
-
-
LC-MS (ESI+): Expected [M+H]⁺ at m/z 168.0.
Visualization: Synthetic Workflow & Downstream Utility
The orthogonal reactivity of 2-Methyl-6-(methylthio)nicotinaldehyde makes it a highly versatile hub for generating complex molecular architectures. The diagram below maps its synthesis and primary downstream applications.
Synthetic workflow and downstream applications of 2-Methyl-6-(methylthio)nicotinaldehyde.
References
-
BuyersGuideChem. "6-Chloro-2-methylnicotinaldehyde | 884495-36-7". BuyersGuideChem Database. Available at: [Link]
